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molecular formula C9H11N B1585221 3-Methylindoline CAS No. 4375-15-9

3-Methylindoline

Cat. No. B1585221
M. Wt: 133.19 g/mol
InChI Key: BFQARNDIMKOOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888384B2

Procedure details

Skatole (26.5 g, 202 mmol) was dissolved in acetic acid (500 mL) and cooled to 15° C. Sodium cyanoborohydride (40 g, 637 mmol) was added in portions to this cooled solution. After the addition was complete, stirring was continued for 1 h at RT. Subsequently, water (100 mL) was added and after 15 min at RT, the mixture was evaporated under reduced pressure at 60° C. To the residue was added 0.5 L 5% aq. NaHCO3 and 0.5 L TBME and the organic layer was washed with 5% aq. NaHCO3 (2×250 mL), water (0.5 L), 1M aq. NaOH (100 mL), 5% aq. NaHCO3 (250 mL), and brine (250 mL). After drying over Na2SO4 and filtration, the solvent was removed by evaporation under reduced pressure. Yield: 23.3 g (87%).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:3]([CH3:4])=[CH:2]1.C([BH3-])#N.[Na+].O>C(O)(=O)C>[CH3:4][CH:3]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:1][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
N1C=C(C)C2=CC=CC=C12
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure at 60° C
ADDITION
Type
ADDITION
Details
To the residue was added 0.5 L 5% aq. NaHCO3 and 0.5 L TBME
WASH
Type
WASH
Details
the organic layer was washed with 5% aq. NaHCO3 (2×250 mL), water (0.5 L), 1M aq. NaOH (100 mL), 5% aq. NaHCO3 (250 mL), and brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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